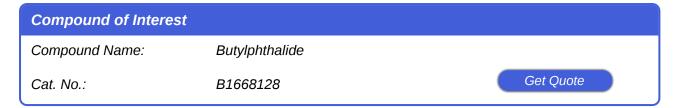


The Origin of Butylphthalide from Celery Seeds: A Technical Guide

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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

3-n-butylphthalide (NBP) is a key bioactive compound first identified in the seeds of celery, Apium graveolens. Initially recognized for its contribution to celery's characteristic aroma, NBP has garnered significant scientific interest for its potent neuroprotective properties. The naturally occurring levorotatory isomer, L-3-n-butylphthalide, and its synthetically derived racemic mixture, DL-3-n-butylphthalide, have been extensively studied, particularly for their therapeutic potential in ischemic stroke. This technical guide provides an in-depth exploration of the origin of butylphthalide, detailing its natural occurrence, biosynthetic pathway, and the methodologies for its extraction and isolation from celery seeds. Furthermore, it elucidates the key pharmacological mechanisms of action that underpin its neuroprotective effects, supported by quantitative data and detailed experimental protocols relevant to its study.

Introduction: Natural Occurrence and Stereochemistry

3-n-**butylphthalide** (NBP) is a naturally occurring phthalide, a class of bicyclic lactones, found predominantly in plants of the Apiaceae family. Its primary and most commercially relevant source is the seed of celery (Apium graveolens), where it is a principal component of the essential oil.[1]



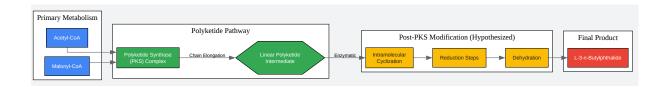
NBP is a chiral molecule existing in two enantiomeric forms: the levorotatory I-3-n-butylphthalide (L-NBP) and the dextrorotatory d-3-n-butylphthalide (D-NBP). The isomer predominantly found in celery seeds is L-NBP.[2] Preclinical studies have indicated that L-NBP often exhibits a stronger biological response and lower toxicity compared to the other isomers.

[3] Much of the research and the clinically approved drug in China utilize the synthetic racemic mixture, DL-3-n-butylphthalide, which contains equal amounts of both enantiomers.[4]

Biosynthesis of Butylphthalide

The precise enzymatic pathway for **butylphthalide** biosynthesis in Apium graveolens is not yet fully elucidated. However, isotopic labeling studies have established that phthalides are derived via the polyketide pathway.[5][6] This pathway involves the sequential condensation of acetate units, derived from acetyl-CoA and malonyl-CoA, to form a linear polyketide chain, which then undergoes cyclization and subsequent modifications to form the final phthalide structure.

The proposed biosynthetic route begins with precursors from the shikimate pathway, which are converted into a polyketide chain by a Polyketide Synthase (PKS) enzyme complex. This linear chain is then thought to undergo intramolecular cyclization and a series of reduction and dehydration steps to form the 3-n-**butylphthalide** molecule. While the full genome of celery has been sequenced, identifying genes for terpenoid synthases, the specific PKSs and modifying enzymes for **butylphthalide** synthesis remain an active area of research.[5][7]



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Caption: Proposed biosynthetic pathway of L-3-n-butylphthalide from primary metabolites.

Extraction and Isolation from Celery Seeds

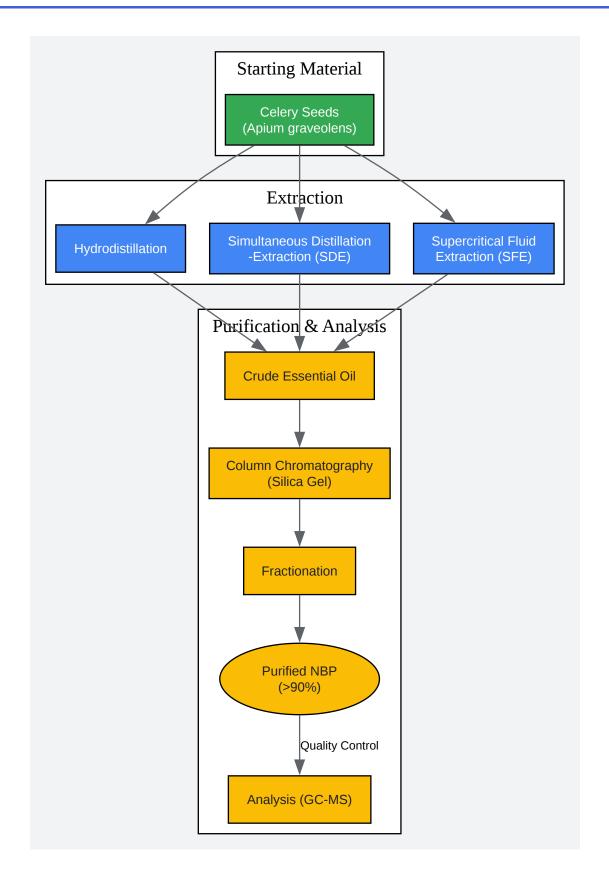


Several methods have been developed to extract and isolate **butylphthalide** from celery seeds, each with distinct advantages in terms of yield, purity, and environmental impact. The choice of method depends on the desired scale and end-use of the product.

Extraction Methodologies

- Hydrodistillation (HD): A traditional method where plant material is boiled in water, and the volatile components are co-distilled with steam, condensed, and separated.
- Simultaneous Distillation-Extraction (SDE): An advancement of HD where the distillation occurs concurrently with solvent extraction, improving efficiency.
- Supercritical Fluid Extraction (SFE): A modern "green" technology that uses supercritical CO₂ as a solvent. It is highly selective and avoids the use of organic solvents, yielding a high-quality extract.[8]





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Caption: General workflow for the extraction and isolation of NBP from celery seeds.



Quantitative Data on Extraction

The efficiency of extraction varies significantly with the chosen method and its parameters. SFE is noted for its superiority in both yield and concentration of phthalides compared to hydrodistillation.

| Extraction Method | Parameters | Essential Oil Yield (% w/w) | Total Phthalide Content in Oil (%) | 3-n- Butylphthali de Content in Oil (%) | Reference |
|---|------------------------------------|-----------------------------------|---|--|-----------|
| Hydrodistillati on (HD) | Comminuted seeds, 6-hour duration | 2.9% | 51.0% | 13.1% | [9] |
| HD | Whole seeds, 6-hour duration | 2.8% | 68.8% | Not specified | [9] |
| Simultaneous Distillation- Extraction (SDE) | Whole seeds, 6-hour duration | 5.8% | 62.5% | Not specified | [9] |
| Supercritical Fluid Extraction (SFE) | 10 MPa, 313 K | Not specified | >70% (Sedanolide dominant) | Not specified | [10] |

Pharmacological Mechanisms of Action

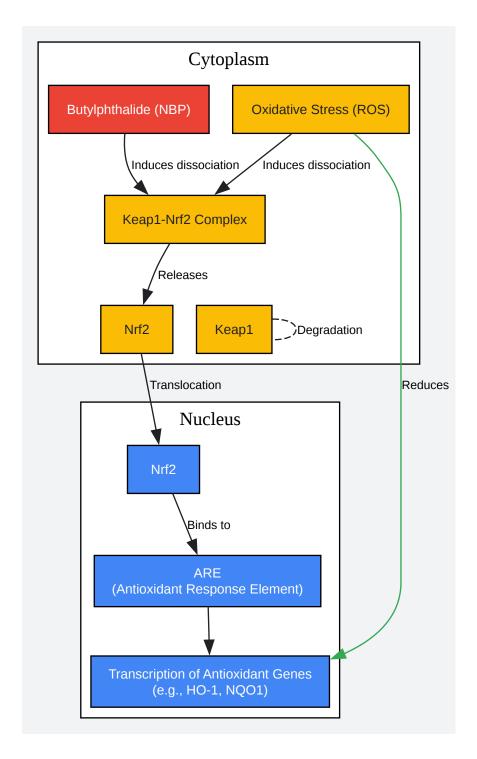
NBP exerts its neuroprotective effects through a multi-target mechanism, influencing several key signaling pathways involved in neuronal survival, inflammation, and oxidative stress.

Anti-Oxidative Stress: Keap1-Nrf2 Pathway

NBP has been shown to activate the Keap1-Nrf2/ARE (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway.[9] [11] Under normal conditions, Nrf2 is bound by Keap1 and targeted for degradation. In the



presence of oxidative stress or activators like NBP, Nrf2 is released, translocates to the nucleus, and binds to the ARE. This initiates the transcription of a suite of antioxidant and cytoprotective genes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), thereby bolstering the cell's defense against oxidative damage.[12]



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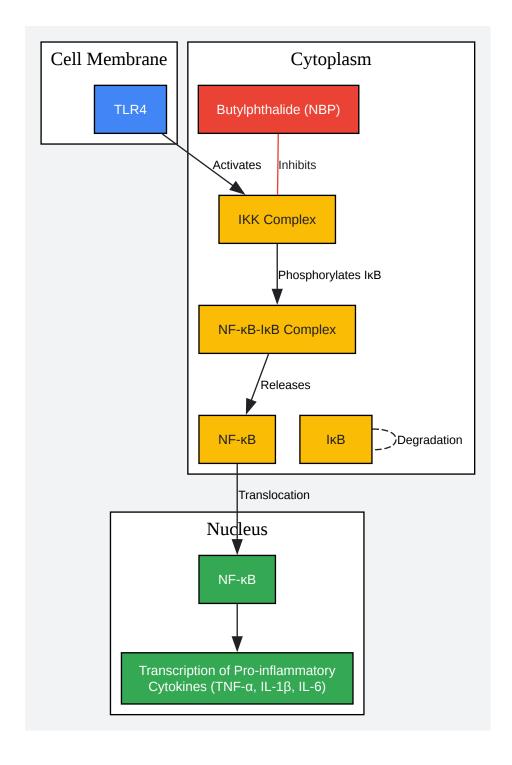


Caption: Activation of the Nrf2 antioxidant pathway by **Butylphthalide**.

Anti-Inflammation: TLR4/NF-KB Pathway

Neuroinflammation is a critical component of ischemic brain injury. NBP has been demonstrated to suppress this response by inhibiting the Toll-like receptor 4 (TLR4) / Nuclear Factor-kappa B (NF- κ B) signaling pathway.[1][14] In response to injury, TLR4 activation leads to a cascade that phosphorylates I κ B, releasing NF- κ B to translocate into the nucleus. Nuclear NF- κ B then promotes the transcription of pro-inflammatory cytokines like TNF- α , IL-1 β , and IL-6. NBP can suppress the activation of this pathway, leading to a reduction in the inflammatory milieu.[15][16]





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Caption: Inhibition of the TLR4/NF-кВ inflammatory pathway by **Butylphthalide**.

Pro-Survival: BDNF/TrkB/Akt Pathway

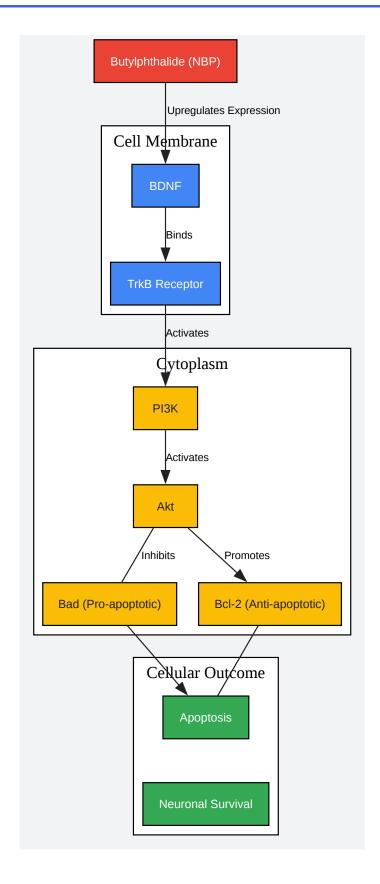


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NBP promotes neuronal survival and plasticity by enhancing the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.[17] BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This activates downstream pathways, notably the PI3K/Akt pathway. Activated Akt (also known as Protein Kinase B) phosphorylates and inactivates pro-apoptotic proteins (like Bad) and promotes the expression of anti-apoptotic proteins (like Bcl-2), ultimately inhibiting apoptosis and supporting cell survival. [18][19]





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Caption: Promotion of neuronal survival via the BDNF/TrkB/Akt pathway by **Butylphthalide**.



Pharmacokinetics

Understanding the pharmacokinetic profile of NBP is crucial for its development as a therapeutic agent. Studies have been conducted on both the racemic mixture (DL-NBP) and the pure L-isomer (L-NBP). L-NBP is absorbed rapidly, with peak plasma concentrations reached in approximately one hour.[2] The compound is extensively metabolized, primarily through hydroxylation on the n-butyl side chain.[20]

| Parameter | L-NBP Tablet (160 mg Single Dose) | DL-NBP Soft Capsule (200 mg) | Reference |
|------------------|--|---------------------------------|-----------|
| Tmax (h) | ~1.0 | ~1.25 | [2] |
| Cmax (ng/mL) | 22.31 ± 13.08 | Data not directly comparable | [2] |
| AUC₀-t (ng·h/mL) | 165.70 ± 97.46 | Data not directly comparable | [2] |
| t1/2 (h) | 12.35 ± 5.91 | ~11.84 | [2] |
| Metabolism | Extensive hydroxylation | Extensive hydroxylation | [20] |
| Excretion | ~81.6% recovered in urine, mainly as metabolites | Not specified | [20] |

Key Experimental Protocols Protocol: Supercritical Fluid Extraction (SFE) of Butylphthalide

This protocol provides a representative method for the extraction of NBP from celery seeds using supercritical CO₂.

• Sample Preparation: Mill whole celery seeds to an average particle diameter of 0.4 mm to increase surface area.



- Apparatus Setup: Load approximately 50-100 g of the milled celery seed powder into the extractor vessel of a laboratory-scale SFE system.
- Parameter Setting:
 - Set the extraction pressure to 30 MPa (300 bar).
 - Set the extraction temperature to 313 K (40 °C).
 - Set the supercritical CO₂ flow rate to 0.3 kg/h .[10]
- Extraction: Initiate the flow of supercritical CO₂ through the extractor vessel. The extractladen fluid then flows into a separator vessel.
- Separation & Collection: Reduce the pressure in the separator vessel (e.g., to 5-10 MPa), causing the CO₂ to return to a gaseous state and the extracted oil to precipitate. Collect the crude oil from the bottom of the separator.
- Duration: Continue the dynamic extraction until the yield diminishes, typically for 2-4 hours.
- Post-Processing: The collected oil can be further purified using silica gel column chromatography to enrich the phthalide fraction.

Protocol: Middle Cerebral Artery Occlusion (MCAO) Rodent Model

The MCAO model is the most widely used preclinical model to simulate ischemic stroke and evaluate the efficacy of neuroprotective agents like NBP.[11]

- Animal Preparation: Anesthetize a male Sprague-Dawley rat (250-300 g) with an appropriate anesthetic (e.g., isoflurane). Maintain body temperature at 37°C.
- Surgical Procedure:
 - Make a midline cervical incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
 - Carefully dissect the arteries from the surrounding tissue and vagus nerve.



- Ligate the distal end of the ECA and the proximal end of the CCA.
- o Introduce a 4-0 monofilament nylon suture with a silicon-coated tip into the ECA stump.
- Advance the filament through the ICA until it gently occludes the origin of the middle cerebral artery (MCA), typically 18-20 mm from the carotid bifurcation. A drop in cerebral blood flow, monitored by Laser Doppler Flowmetry, confirms occlusion.
- Occlusion & Reperfusion:
 - Maintain the occlusion for a defined period (e.g., 90-120 minutes).
 - For reperfusion models, withdraw the filament to restore blood flow. For permanent occlusion models, the filament is left in place.
- Treatment Administration: Administer DL-NBP (e.g., 4 mg/kg) or vehicle control intraperitoneally or via oral gavage at the time of reperfusion or as per the study design.[21]
- Post-Operative Care & Assessment: Suture the incision and allow the animal to recover.
 Assess neurological deficits at specified time points (e.g., 24h, 48h) using a standardized scale (e.g., mNSS). At the study endpoint, perfuse the animal and harvest the brain for infarct volume analysis (e.g., TTC staining) and molecular assays.

Conclusion

3-n-butylphthalide, originating from the seeds of Apium graveolens, represents a compelling natural product that has transitioned from a flavor component to a promising therapeutic agent for neurological disorders. Its origin is rooted in the plant's polyketide biosynthetic pathway. Efficient extraction, particularly using supercritical fluid technology, allows for the isolation of this valuable compound. The neuroprotective efficacy of butylphthalide is underpinned by its multifaceted mechanism of action, involving the simultaneous modulation of critical pathways that govern oxidative stress, inflammation, and apoptosis. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for researchers and professionals engaged in the ongoing investigation and development of butylphthalide and its derivatives.



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